Rubicordifolin

Vue d'ensemble

Description

Mécanisme D'action

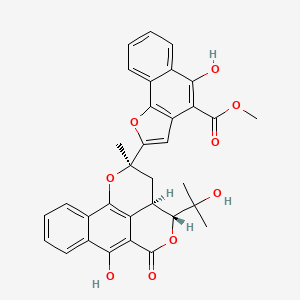

Rubicordifolin is a natural product that is produced by Rubia cordifolia, a plant of the family Rubiaceae . This compound has been shown to have cytotoxic properties in vitro .

Target of Action

It has been shown to exhibit cytotoxic activities when tested in vitro against chinese hamster lung fibroblasts, human nasopharynx carcinomas, and lymphocytic leukemia cells . This suggests that it may target cellular components or processes that are critical for cell survival and proliferation.

Mode of Action

Its cytotoxic properties suggest that it may interact with its targets in a way that inhibits cell growth or induces cell death .

Biochemical Pathways

It has been hypothesized that the dimerization of the two naphthoquinone units yields this compound . Naphthoquinones can be traced back to the shikimate pathway in plants . This suggests that this compound may affect the shikimate pathway and its downstream effects.

Result of Action

This compound has been shown to exhibit cytotoxic activities when tested in vitro . This suggests that the molecular and cellular effects of this compound’s action may include the inhibition of cell growth and the induction of cell death.

Analyse Biochimique

Biochemical Properties

Rubicordifolin plays a significant role in biochemical reactions, particularly due to its cytotoxic properties. It interacts with various enzymes, proteins, and other biomolecules. Studies have shown that this compound exhibits cytotoxic activities against Chinese hamster lung fibroblasts, human nasopharynx carcinomas, and lymphocytic leukemia cells . The interactions of this compound with these cells suggest that it may inhibit certain enzymes or proteins essential for cell survival, leading to cell death.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The cytotoxic properties of this compound have been demonstrated in vitro, where it exhibited significant cytotoxic activities against different cancer cell lines . This suggests that this compound may interfere with critical cellular processes, leading to cell death.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It is hypothesized that this compound exerts its effects through binding interactions with specific enzymes or proteins, leading to enzyme inhibition or activation . These interactions may result in changes in gene expression, ultimately affecting cellular function and viability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable, but its cytotoxic effects can vary depending on the duration of exposure . Long-term exposure to this compound in in vitro studies has demonstrated sustained cytotoxic effects, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, this compound exhibits cytotoxic effects without significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and damage to healthy tissues. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including interactions with enzymes and cofactors. Although the exact metabolic pathways of this compound have not been fully elucidated, it is hypothesized that it may undergo biotransformation through oxidation, reduction, and conjugation reactions . These metabolic processes may influence the bioavailability and efficacy of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is likely that this compound interacts with specific transporters or binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound within cells may play a crucial role in its cytotoxic effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is hypothesized that this compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The precise localization of this compound within cells may influence its interactions with biomolecules and its overall cytotoxic effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The first synthesis of rubicordifolin was accomplished in 2004 . The synthetic route involves a series of reactions, including cyclization, prenylation, methylation, and oxidation . The synthesis is inspired by the proposed dimerization of two naphthoquinone units, which is facilitated by phenylboronic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves the use of advanced organic synthesis techniques to achieve the desired product. The process may include the isolation of the compound from natural sources followed by purification and structural elucidation .

Analyse Des Réactions Chimiques

Types of Reactions: Rubicordifolin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones .

Applications De Recherche Scientifique

Synthesis of Rubicordifolin

The synthesis of this compound has been achieved through various methods, with a notable biomimetic synthesis reported by the Trauner group in 2004. This approach mimics natural biosynthetic pathways, utilizing naphthoquinones as precursors. The synthesis involves cyclization and dimerization reactions, yielding this compound in significant quantities suitable for biological testing .

Cytotoxicity

This compound exhibits potent cytotoxic properties against various cancer cell lines. In vitro studies have demonstrated its effectiveness against:

- Human nasopharynx carcinoma : IC50 = 2.9 μg/ml

- Lymphocytic leukemia : IC50 = 1.2 μg/ml

- Chinese hamster lung fibroblasts : IC50 = 4.7 μg/ml .

These results indicate that this compound may serve as a promising candidate for cancer therapy.

Antitumor Properties

This compound has shown significant antitumor activity in vivo, particularly in models involving sarcoma ascites in mice. The compound's ability to inhibit tumor growth without substantial toxicity to normal tissues suggests its potential as a therapeutic agent .

Therapeutic Potential

Due to its cytotoxic and antitumor properties, this compound is being explored for various therapeutic applications:

- Cancer treatment : Its efficacy against multiple cancer types positions it as a potential candidate for developing new anticancer therapies.

- Antioxidant activity : this compound exhibits antioxidant properties that may be beneficial in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have documented the effects of this compound:

- A study highlighted its effectiveness against human colon carcinoma (HT-29), human breast carcinoma (MCF-7), and human liver carcinoma (HepG2) cell lines, demonstrating significant cytotoxicity comparable to established chemotherapeutics like 5-fluorouracil .

- Another investigation into the phytochemical composition of Rubia cordifolia extracts found that root extracts contained higher levels of antioxidants compared to other parts of the plant, enhancing their potential therapeutic applications .

Data Summary

| Property | Measurement |

|---|---|

| Cytotoxicity (Nasopharynx) | IC50 = 2.9 μg/ml |

| Cytotoxicity (Leukemia) | IC50 = 1.2 μg/ml |

| Cytotoxicity (Fibroblasts) | IC50 = 4.7 μg/ml |

| Antioxidant Activity | Significant in root extracts |

Comparaison Avec Des Composés Similaires

Activité Biologique

Rubicordifolin, a natural product derived from Rubia cordifolia, has garnered significant attention due to its promising biological activities, particularly its cytotoxic and antitumor properties. This article delves into the synthesis, biological effects, and relevant case studies surrounding this compound, supported by diverse research findings.

This compound was synthesized through a biomimetic approach that mimics natural biosynthetic pathways. The synthesis involves dimerization of naphthoquinone units facilitated by phenylboronic acid, leading to the formation of this compound with a molecular formula of and a molecular weight of 568.57 g/mol . The compound exhibits a density of 1.4 g/cm³ and a boiling point of approximately 795.7 °C at 760 mmHg .

2.1 Cytotoxic Properties

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values (in μg/ml) for this compound against different cell lines:

| Cell Line | IC50 (μg/ml) |

|---|---|

| Chinese Hamster Lung Fibroblasts | 4.7 |

| Human Nasopharynx Carcinomas | 2.9 |

| Lymphocytic Leukemia Cells | 1.2 |

These results indicate that this compound is particularly potent against lymphocytic leukemia cells, suggesting its potential as an anticancer agent .

2.2 Antitumor Activity

In vivo studies have shown that this compound inhibits the growth of sarcoma ascites in mice, highlighting its effectiveness in a living organism context . Additionally, it has been reported to exhibit antitumor activity comparable to established chemotherapeutic agents like vincristine and deoxy-bouvardin in various animal models .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that it induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death . The compound's ability to inhibit cellular proliferation further supports its potential as an anticancer therapeutic.

4. Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Antiproliferative Effects : A study highlighted the antiproliferative effects of this compound on human colon carcinoma (HT-29), breast carcinoma (MCF-7), and liver carcinoma (HepG2) cell lines, confirming its broad-spectrum anticancer properties .

- Ethanol Extract Studies : Research on ethanol extracts from Rubia cordifolia indicated that these extracts exhibited significant cytotoxicity against various cancer cell lines, reinforcing the idea that compounds like this compound contribute to the overall bioactivity of the plant .

5.

This compound represents a promising candidate for further research in cancer therapeutics due to its potent cytotoxic and antitumor properties. Its synthesis via biomimetic methods opens avenues for developing analogs that may enhance efficacy or reduce toxicity. Continued exploration into its mechanisms of action will be crucial for understanding how this compound can be effectively utilized in clinical settings.

Propriétés

IUPAC Name |

methyl 5-hydroxy-2-[(12R,13R,15R)-8-hydroxy-12-(2-hydroxypropan-2-yl)-15-methyl-10-oxo-11,16-dioxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8-pentaen-15-yl]benzo[g][1]benzofuran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H28O9/c1-32(2,38)29-20-14-33(3,42-28-18-12-8-6-10-16(18)26(35)24(22(20)28)31(37)41-29)21-13-19-23(30(36)39-4)25(34)15-9-5-7-11-17(15)27(19)40-21/h5-13,20,29,34-35,38H,14H2,1-4H3/t20-,29-,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZRMYBQJYWXBR-CXUYDDCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C(OC(=O)C3=C(C4=CC=CC=C4C(=C23)O1)O)C(C)(C)O)C5=CC6=C(O5)C7=CC=CC=C7C(=C6C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@H]2[C@@H](OC(=O)C3=C(C4=CC=CC=C4C(=C23)O1)O)C(C)(C)O)C5=CC6=C(O5)C7=CC=CC=C7C(=C6C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H28O9 | |

| Record name | Rubicordifolin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Rubicordifolin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601030377 | |

| Record name | Rubicordifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849699-55-4 | |

| Record name | Naphtho[1,2-b]furan-4-carboxylic acid, 5-hydroxy-2-[(2R,3aR,4R)-2,3,3a,6-tetrahydro-7-hydroxy-4-(1-hydroxy-1-methylethyl)-2-methyl-6-oxo-4H-benzo[h]pyrano[3,4,5-de]-1-benzopyran-2-yl]-, methyl ester, rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849699-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rubicordifolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849699554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rubicordifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUBICORDIFOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCR8BY5KW4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.